molecular formula C7H6ClNO4S B1345748 4-Chloro-2-nitrophenyl methyl sulfone CAS No. 2163-97-5

4-Chloro-2-nitrophenyl methyl sulfone

Cat. No.: B1345748
CAS No.: 2163-97-5
M. Wt: 235.65 g/mol
InChI Key: RAXJLPRGSRMIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitrophenyl methyl sulfone belongs to the class of nitroaromatic sulfones, organic compounds characterized by the presence of a sulfonyl group (−SO₂−) and a nitro group (−NO₂) attached to an aromatic ring system. The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the molecule. Similarly, the nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.

The combined presence of the chloro, nitro, and methyl sulfonyl substituents on the benzene (B151609) ring makes the compound highly electron-deficient. This electronic characteristic is central to its reactivity, particularly in reactions such as nucleophilic aromatic substitution. The specific arrangement of these groups (isomerism) is crucial. The title compound features the nitro group at position 2 and the chloro group at position 4 relative to the methyl sulfonyl group. This can be contrasted with its better-documented isomer, 4-Chloro-3-nitrophenyl methyl sulfone, where the nitro group is at position 3. This structural difference significantly impacts the molecule's reactivity and physical properties.

The primary research domain for compounds like this compound is synthetic organic chemistry, where it serves as a building block or intermediate. Its multifunctional nature allows for a variety of chemical transformations. The strong electron-withdrawing properties of the nitro and sulfonyl groups activate the chlorine atom for nucleophilic aromatic substitution, making it a useful substrate for introducing other functional groups onto the aromatic ring.

While specific applications for the 2-nitro isomer are not extensively detailed, related compounds have been investigated for various purposes. For instance, the isomer 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene has been noted as a potential antifungal agent. chemicalbook.com This suggests a potential, though unexplored, research avenue in medicinal or agricultural chemistry for compounds with this structural motif. Scholarly contributions in this area often focus on the synthesis of these molecules and exploring their reactivity in nucleophilic substitution reactions. organic-chemistry.org

Chemical Properties and Identification

Identifying this compound is complicated by conflicting information in chemical databases regarding its CAS Registry Number. The number 2163-97-5 is associated with this compound, but also with an entirely different molecule, 2-Methyl-1,3-propanediol. drugfuture.comsigmaaldrich.comsilverfernchemical.com Another CAS number, 53250-84-3, is also listed by some suppliers but more frequently corresponds to 2-Chloro-4-sulfamoylbenzoic acid. parchem.comaxios-research.comlookchem.combio-fount.com This ambiguity underscores its status as a less-common research chemical.

The properties of the compound are compared with its 3-nitro isomer in the table below.

PropertyThis compound4-Chloro-3-nitrophenyl Methyl Sulfone
Synonym4-chloro-1-(methylsulfonyl)-2-nitrobenzene drugfuture.com1-chloro-4-(methylsulfonyl)-2-nitrobenzene
CAS Number2163-97-5 (Disputed) drugfuture.com97-07-4
Molecular FormulaC₇H₆ClNO₄S drugfuture.comC₇H₆ClNO₄S
Molecular Weight235.64 g/mol axios-research.com235.65 g/mol
IUPAC Name4-chloro-1-(methylsulfonyl)-2-nitrobenzene1-chloro-4-(methylsulfonyl)-2-nitrobenzene

Synthesis and Reactivity

General Synthesis Routes

The synthesis of nitroaromatic sulfones like this compound typically involves a multi-step process. General methods for creating the sulfone functional group include the oxidation of a corresponding thioether (sulfide). For an aromatic methyl sulfone, this would involve the oxidation of a methylthio group attached to the benzene ring.

Alternatively, the methyl sulfonyl group can be introduced via reactions analogous to the Friedel–Crafts reaction, using reagents like methanesulfonyl chloride. The nitro group is commonly introduced onto an aromatic ring through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The specific sequence of these reactions would be critical to achieving the desired isomer.

Expected Chemical Reactivity

The most significant aspect of the reactivity of this compound is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is "activated" by the powerful electron-withdrawing effects of the nitro group (in the ortho position) and the methyl sulfonyl group (in the para position) relative to the chlorine atom. This activation drastically lowers the energy barrier for a nucleophile to attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. nih.govyoutube.com

This reactivity makes the compound a valuable intermediate. A wide range of nucleophiles (such as amines, alkoxides, and thiolates) can be used to displace the chlorine, allowing for the straightforward synthesis of a diverse array of substituted 2-nitro-4-(methylsulfonyl)benzene derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXJLPRGSRMIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062227
Record name 4-Chloro-2-nitrophenyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-97-5
Record name 4-Chloro-1-(methylsulfonyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2163-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-2-nitrophenyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-nitrophenylmethyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-2-nitrophenyl methyl sulfone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Z85JBZ7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Nitrophenyl Methyl Sulfone and Analogues

Established Synthetic Pathways to 4-Chloro-2-nitrophenyl Methyl Sulfone Scaffolds

The synthesis of this compound, a key intermediate in various chemical syntheses, can be achieved through several established methodologies. These routes primarily involve the strategic introduction of the nitro group and the sulfonyl moiety onto a pre-existing chlorinated aromatic ring.

Nitration Reactions in Aromatic Sulfone Synthesis

A primary and widely employed method for the synthesis of this compound is the direct nitration of 4-chlorophenyl methyl sulfone. uni.luepa.govchemsrc.comfishersci.com This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents, the chloro and methylsulfonyl groups. Both of these groups are deactivating but direct the incoming electrophile to the meta position relative to themselves. In the case of 4-chlorophenyl methyl sulfone, the position ortho to the chloro group and meta to the sulfonyl group is activated for nitration.

The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and selectivity. An improved process for a similar compound, bis-(4-chloro-3-nitrophenyl) sulfone, involves nitration with a specific ratio of nitric and sulfuric acids at elevated temperatures, resulting in a high yield of the desired product. google.com

Starting MaterialReagentsKey ConditionsProductReference
4-Chlorophenyl methyl sulfoneConc. HNO₃, Conc. H₂SO₄Controlled temperatureThis compoundInferred from general nitration principles
bis-(4-chlorophenyl) sulfoneHNO₃ (sp. gr. 1.33-1.Jb), H₂SO₄ (sp. gr. 1.80-1.84)95-100 °Cbis-(4-chloro-3-nitrophenyl) sulfone google.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Sulfones

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of aryl sulfones, including this compound. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. youtube.com The presence of a good leaving group, like a halogen, is also essential.

In the context of synthesizing the target molecule, one could envision a reaction where a precursor with a nitro group and a different leaving group is reacted with a methyl sulfinate salt. However, a more common application of SNAr is in the synthesis of precursors to the target molecule. For instance, the reaction of 2,5-dichloronitrobenzene with a source of the methyl sulfone group could be a potential route, although this would require selective substitution. sciencemadness.org The SNAr mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is highly dependent on the nature of the electron-withdrawing groups, the leaving group, and the nucleophile. researchgate.net

Formation via Organosulfur Building Blocks

The construction of the sulfone moiety can be effectively achieved using various organosulfur building blocks. Sulfinic acids and their salts (sulfinates) are versatile reagents for the formation of sulfones. nih.govresearchgate.netnih.gov These can react with suitable electrophiles to generate the sulfonyl group. For the synthesis of this compound, a potential route could involve the reaction of a 4-chloro-2-nitro-substituted aryl halide with a methyl sulfinate salt, likely catalyzed by a transition metal.

Another important class of organosulfur building blocks are sulfonyl chlorides. nih.gov Electrophilic aromatic substitution of an arene with a sulfonyl chloride in the presence of a Lewis or Brønsted acid can form aryl sulfones. While this is a common method, for the target molecule, it would likely involve the sulfonation of 1-chloro-3-nitrobenzene (B92001) with methanesulfonyl chloride. However, controlling the regioselectivity of such a reaction could be challenging.

Organosulfur Building BlockGeneral Reaction TypePotential Application for Target SynthesisReference
Sulfinic acid salts (e.g., Sodium methylsulfinate)Nucleophilic substitutionReaction with a 4-chloro-2-nitro-substituted aryl halide nih.govresearchgate.netnih.gov
Sulfonyl chlorides (e.g., Methanesulfonyl chloride)Electrophilic aromatic substitution (Friedel-Crafts type)Reaction with 1-chloro-3-nitrobenzene nih.gov

Advanced Synthetic Strategies Utilizing this compound as a Chemical Precursor

This compound is a valuable precursor for the synthesis of more complex molecules due to the reactivity of its functional groups. The nitro group can be reduced, the chloro group can be displaced via nucleophilic aromatic substitution, and the aromatic ring can undergo further modifications.

Derivatization Pathways via Amine Reactions and Sulfenamide Formation

The chloro group in this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the displacement of the chloride by various amines to introduce new functionalities. For example, reaction with a primary or secondary amine would yield the corresponding N-substituted 2-nitro-4-(methylsulfonyl)aniline derivative.

A related area of synthetic utility is the formation of sulfenamides. wikipedia.org Sulfenamides are compounds containing a sulfur-nitrogen bond. wikipedia.org While not a direct reaction of the sulfone group, the aromatic ring of this compound could potentially be modified to include a thiol group, which could then be converted to a sulfenamide. More directly, the derivatization of related aryl sulfones can lead to the formation of sulfoximines and sulfondiimines, which are of interest in medicinal chemistry. nih.govnih.gov This often involves the S-arylation of sulfenamides. researchgate.net

Functional Group Interconversions on the Aromatic Ring

The functional groups present on the this compound scaffold can be interconverted to create a diverse range of derivatives. A key transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The resulting 2-amino-4-chlorophenyl methyl sulfone is a versatile intermediate that can undergo a wide array of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of other functional groups in place of the amino group.

The chloro group can also be a site for functional group interconversion, although its displacement via SNAr is often the primary pathway. Under specific conditions, such as those used in certain cross-coupling reactions, the chloro group could potentially be replaced with other substituents.

Functional GroupTransformationReagents/ConditionsProduct TypeReference
Nitro groupReductionH₂/Pd/C, Sn/HCl, Fe/HClAmino groupGeneral organic chemistry principles
Amino group (from nitro reduction)Diazotization and substitution (Sandmeyer)NaNO₂, HX, then CuX'Various (e.g., -OH, -CN, -Br)General organic chemistry principles
Chloro groupNucleophilic aromatic substitutionAmines, alkoxides, etc.Substituted anilines, ethers, etc. youtube.com

Reaction Kinetics and Mechanistic Investigations in Solutions

Kinetic studies on the nucleophilic substitution reactions of 4-chloro-2-nitrophenyl esters, particularly with amine nucleophiles, have provided significant insights into reaction mechanisms. These investigations often employ spectrophotometric methods to determine reaction rates under various conditions, shedding light on the factors that govern reactivity.

The aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates has been extensively studied to understand the reaction kinetics and elucidate the rate-determining step (RDS). researchgate.netkoreascience.krkoreascience.kr Kinetic studies are typically performed under pseudo-first-order conditions, with the amine concentration in large excess over the ester substrate. koreascience.kr The observed pseudo-first-order rate constants (kobsd) are then used to calculate the second-order rate constants (kN) from the slope of linear plots of kobsd versus amine concentration. koreascience.kr

For the reactions of 4-chloro-2-nitrophenyl benzoate (B1203000) with cyclic secondary amines in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution, the Brønsted-type plot (a graph of log kN against the amine's pKa) shows a downward curve. koreascience.kr This curvature is a strong indicator of a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). koreascience.kr It signifies a change in the rate-determining step from the breakdown of the intermediate to its products (the k2 step) to the initial formation of the intermediate (the k1 step) as the basicity of the amine nucleophile increases beyond a certain point (pKao = 10.5). koreascience.kr

Conversely, when the same reaction is conducted in acetonitrile (B52724) (MeCN), the Brønsted-type plot is linear. koreascience.kr This linearity suggests a concerted mechanism, where bond formation and bond breaking occur simultaneously. The instability of the charged tetrahedral intermediate in the less polar aprotic solvent (MeCN) is believed to force the reaction through this concerted pathway. koreascience.kr This highlights the critical role of the solvent in dictating the reaction mechanism.

Linear free-energy relationships (LFERs), such as the Hammett and Yukawa-Tsuno equations, are powerful tools for investigating the influence of electronic effects of substituents on reaction rates and mechanisms. researchgate.netkoreascience.krwikipedia.org For the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine (B6355638), Hammett plots (log kN vs. the substituent constant σ) are often non-linear, consisting of two intersecting straight lines. researchgate.netkoreascience.kr

A non-linear Hammett plot can sometimes imply a change in the rate-determining step. However, the application of the Yukawa-Tsuno equation, which accounts for enhanced resonance effects, provides deeper insight. wikipedia.org In these cases, the Yukawa-Tsuno plots exhibit excellent linear correlations. researchgate.netkoreascience.krkoreascience.kr For instance, the reaction of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in 80 mol % H2O/20 mol % DMSO yielded a linear Yukawa-Tsuno plot with a ρX value of 1.25 and an r value of 0.58. koreascience.kr Similarly, in acetonitrile, a linear plot gave ρX = 1.03 and r = 0.78. koreascience.kr

The excellent linearity of the Yukawa-Tsuno plots demonstrates that the non-linearity of the Hammett plots is not due to a change in the RDS. researchgate.netkoreascience.krkoreascience.kr Instead, it is attributed to the stabilization of the ground state of the ester substrate through resonance interactions, particularly for substrates bearing an electron-donating group (EDG) or an electron-withdrawing group (EWG) in the benzoyl moiety. researchgate.netkoreascience.kr The r value in the Yukawa-Tsuno equation quantifies the extent of resonance contribution, and a significant r value (e.g., 0.78) confirms the importance of this resonance stabilization. koreascience.krwikipedia.org

ParameterValue (in 80% H₂O/20% DMSO)Value (in MeCN)Interpretation
ρₓ 1.251.03Sensitivity of the reaction rate to substituent electronic effects.
r 0.580.78Measure of the resonance contribution to the overall substituent effect.

Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the nucleophilic amine, are instrumental in deciphering reaction mechanisms. researchgate.netkoreascience.kr The slope of this plot, the Brønsted coefficient (βnuc), indicates the degree of bond formation in the transition state.

As mentioned previously, the reaction of 4-chloro-2-nitrophenyl benzoate with a series of cyclic secondary amines in an aqueous DMSO medium results in a downwardly curving Brønsted-type plot. koreascience.kr This plot is characterized by β1 = 0.24 and β2 = 0.85, with the inflection point at a pKao of 10.5. koreascience.kr The downward curve is a hallmark of a stepwise mechanism where the RDS changes from the breakdown of the tetrahedral intermediate (k2, characterized by the larger β2 value) for less basic amines to its formation (k1, characterized by the smaller β1 value) for more basic amines. koreascience.kr

In contrast, the aminolysis of the same ester in acetonitrile produces a linear Brønsted-type plot with a βnuc value of 0.69. koreascience.kr This value is considered an upper limit for reactions proceeding through a concerted mechanism. koreascience.kr The linearity of the plot over the entire range of amine basicities tested indicates a single, consistent mechanism without a change in the RDS. koreascience.kr The significant difference in the shape of the Brønsted plots in aqueous DMSO versus acetonitrile underscores the profound influence of the reaction medium on the mechanistic pathway, specifically on the stability of the charged intermediate. koreascience.kr

Solvent SystemBrønsted Plot Shapeβ Value(s)Inferred Mechanism
80% H₂O / 20% DMSOCurvedβ₁ = 0.24, β₂ = 0.85Stepwise with change in RDS
Acetonitrile (MeCN)Linearβnuc = 0.69Concerted

The reduction of aromatic compounds containing nitro, halogen, and sulfone functionalities is a significant transformation in organic synthesis. The selective reduction of one group in the presence of others is a key challenge, and various methodologies have been developed to achieve this.

The reduction of aromatic nitro groups is a common and well-established reaction. wikipedia.org A wide array of reagents can be employed, with the choice often depending on the desired product and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective for reducing aromatic nitro groups to the corresponding anilines. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Metals like iron, zinc, or tin(II) chloride in acidic media (e.g., acetic acid or hydrochloric acid) are classic and mild reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the selective reduction of one nitro group in a polynitrated aromatic compound. wikipedia.orgcommonorganicchemistry.com

The reductive cleavage of the carbon-sulfur bond in sulfones, or desulfonylation, is typically more challenging and requires strong reducing agents. wikipedia.org Methods often involve active metals or metal amalgams, such as sodium amalgam or aluminum amalgam. wikipedia.org The mechanism is thought to proceed via electron transfer to the sulfone, followed by fragmentation of the resulting radical anion to yield a sulfinate anion and an organic radical, which is then further reduced and protonated. wikipedia.org Neutral organic super-electron-donors have also been shown to reductively cleave arenesulfonyl groups in activated sulfones. strath.ac.uk

Reductive dehalogenation of aryl halides can be achieved using various methods. Catalytic hydrogenation can lead to dehalogenation, which may be an undesirable side reaction during nitro group reduction. commonorganicchemistry.com Sodium sulfite (B76179) in an aqueous medium has been reported as an inexpensive and environmentally safer reagent for the reductive dehalogenation of certain activated aromatic halides. rsc.org

For a molecule like this compound, a multi-step reduction strategy would likely be necessary to selectively transform each functional group. For instance, mild reduction using a reagent like tin(II) chloride or sodium sulfide might selectively reduce the nitro group to an amine while leaving the chloro and sulfone groups intact. Subsequent, more forceful conditions, such as using a strong reducing agent like sodium amalgam or employing catalytic methods under specific conditions, would be required to address the sulfone and chloro functionalities. commonorganicchemistry.comwikipedia.org

Based on a thorough review of available scientific literature, the specific experimental data required to detail the advanced structural and spectroscopic analysis of this compound is not publicly available.

Extensive searches for single-crystal X-ray diffraction studies and Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound with CAS number 2163-97-5 were conducted. These searches did not yield any published results detailing the molecular conformation, intermolecular interactions, crystal packing, or specific proton and multi-dimensional NMR analyses for this specific isomer.

It is important to note that detailed crystallographic and 1H NMR data are available for the closely related isomer, 4-Chloro-3-nitrophenyl methyl sulfone (CAS number 97-07-4). However, due to the different substitution pattern on the phenyl ring, this information is not applicable to the requested compound, this compound.

Consequently, the generation of a scientifically accurate article adhering to the provided outline for this compound is not possible at this time due to the absence of the necessary primary research findings.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 2 Nitrophenyl Methyl Sulfone

Vibrational and Electronic Spectroscopy

The spectroscopic properties of a molecule are determined by its unique arrangement of atoms and functional groups. For 4-Chloro-2-nitrophenyl methyl sulfone, vibrational and electronic spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into its molecular structure and electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations in its covalent bonds. Each functional group within a molecule vibrates at a characteristic frequency, making FT-IR an invaluable tool for structural elucidation.

While a specific experimental spectrum for this compound is not widely available in the cited literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a methyl sulfone group (-SO₂CH₃), a nitro group (-NO₂), a chloro-substituted aromatic ring, and C-H bonds.

The key vibrational modes for this compound are associated with the strong absorptions from the sulfone and nitro groups. The sulfone group typically exhibits two distinct, strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For sulfones, these bands are generally observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

The aromatic nitro group also gives rise to two prominent stretching bands. orgchemboulder.comorgchemboulder.com The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of both sulfone and nitro groups can lead to overlapping bands in the 1300 cm⁻¹ region, requiring careful spectral interpretation.

Other significant vibrations include the stretching of the aromatic C-H bonds (above 3000 cm⁻¹) and in-ring C=C stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ region. libretexts.org The C-Cl stretching vibration is expected in the fingerprint region, generally below 800 cm⁻¹. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands unique to the molecule, arising from various bending and stretching modes. msu.edu

Table 1: Predicted FT-IR Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Methyl C-HStretching3000 - 2850Medium
Nitro (Ar-NO₂)Asymmetric Stretching1550 - 1475Strong
Aromatic C=CIn-ring Stretching1600 - 1400Medium to Weak
Nitro (Ar-NO₂)Symmetric Stretching1360 - 1290Strong
Sulfone (R-SO₂-R)Asymmetric Stretching1350 - 1300Strong
Sulfone (R-SO₂-R)Symmetric Stretching1160 - 1120Strong
Aryl-ClStretching< 800Strong to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy molecular orbital (like a highest occupied molecular orbital, HOMO) to a higher energy one (like a lowest unoccupied molecular orbital, LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric nitro-substituted benzene (B151609) ring. Aromatic systems and groups with double bonds or non-bonding electrons (n) are responsible for these absorptions. The primary electronic transitions observed in this type of molecule are π→π* and n→π*. libretexts.org

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur in the UV region. For nitrobenzene (B124822) derivatives, a strong absorption band, often referred to as the B-band, is observed, which corresponds to a charge transfer transition from the benzene ring to the nitro group. stackexchange.com This band for nitrobenzene itself appears around 252-266 nm in various solvents. stackexchange.com The presence of the sulfone and chloro substituents on the ring would be expected to cause a shift in the position (a bathochromic or hypsochromic shift) and intensity of this absorption maximum (λmax).

The n→π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and sulfone groups) to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions and occur at longer wavelengths, sometimes extending into the visible region. libretexts.org

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π→ππ (HOMO) → π (LUMO)UV Region (~200-300 nm)High
n→πn (Non-bonding) → π (LUMO)Near UV / Visible Region (>300 nm)Low

Elemental Compositional Determination

The elemental composition of a pure compound provides the percentage by mass of each element present. This is a fundamental characteristic derived from the compound's molecular formula. For this compound, the molecular formula is C₇H₆ClNO₄S. atomfair.comnih.gov

Based on this formula, the molecular weight is calculated to be 235.65 g/mol . nih.gov The percentage composition of each element can be determined using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), oxygen (15.999 u), and sulfur (32.06 u). These theoretical values are crucial for verifying the purity and identity of a synthesized sample through experimental techniques like combustion analysis.

Table 3: Elemental Composition of this compound

ElementSymbolAtomic Mass (u)Number of AtomsTotal Mass (u)Percentage by Mass (%)
CarbonC12.011784.07735.68
HydrogenH1.00866.0482.57
ChlorineCl35.453135.45315.04
NitrogenN14.007114.0075.94
OxygenO15.999463.99627.16
SulfurS32.06132.0613.61
Total 235.641 100.00

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Nitrophenyl Methyl Sulfone

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the fundamental properties of 4-Chloro-2-nitrophenyl methyl sulfone.

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

The optimization process yields a three-dimensional structure corresponding to a minimum on the potential energy surface. From this optimized geometry, various electronic properties can be determined. For instance, the distribution of electron density can be visualized, and atomic charges can be calculated to identify electrophilic and nucleophilic sites within the molecule.

Table 1: Representative Calculated Geometric Parameters for a Phenyl Sulfone Derivative This table presents typical bond lengths and angles that would be determined through DFT calculations for a molecule similar in structure to this compound. The values are illustrative.

ParameterBond/AngleCalculated Value
Bond LengthC-S1.77 Å
S=O1.44 Å
C-Cl1.74 Å
C-N1.47 Å
N=O1.22 Å
Bond AngleC-S-C104°
O-S-O120°
C-C-Cl119°
C-C-N118°

DFT calculations are a reliable method for predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the optimized molecular geometry. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of the chemical bonds. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental IR spectra. researchgate.net This allows for the confident assignment of each absorption band in an experimental spectrum to a specific molecular motion. For this compound, characteristic vibrational frequencies for the SO₂ group (symmetric and asymmetric stretching), the NO₂ group, and C-Cl bonds would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data to aid in the structural elucidation of the compound and its derivatives. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how theoretical spectroscopic data for this compound would be compared against experimental values. The data shown are hypothetical.

SpectrumFeatureCalculated ValueExperimental Value
IRν(SO₂) asymmetric1355 cm⁻¹1348 cm⁻¹
IRν(SO₂) symmetric1165 cm⁻¹1158 cm⁻¹
IRν(NO₂) asymmetric1540 cm⁻¹1532 cm⁻¹
¹³C NMRC-Cl132.5 ppm131.8 ppm
¹³C NMRC-SO₂CH₃139.0 ppm138.2 ppm
¹H NMRCH₃3.15 ppm3.10 ppm

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical parameters for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net DFT calculations provide the energies of these orbitals and can map their spatial distribution. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. This distribution indicates the likely sites for nucleophilic and electrophilic attack.

Table 3: Frontier Molecular Orbital Properties This table provides an example of the kind of data generated from a HOMO-LUMO analysis. The values are representative for a substituted nitrobenzene (B124822) compound.

ParameterValue (eV)
HOMO Energy-7.50
LUMO Energy-3.25
HOMO-LUMO Gap (ΔE)4.25

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronically excited states. rsc.orgchemrxiv.org TD-DFT can predict the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.org

For this compound, TD-DFT calculations could predict the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org These calculations help in understanding the nature of the electronic transitions, for example, whether they are localized on the phenyl ring (π→π* transitions) or involve charge transfer from the ring to the nitro group. This information is crucial for applications in materials science and photochemistry.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational modeling could be used to study various reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by another group. Theoretical calculations could determine whether the reaction proceeds via a Meisenheimer complex and could map the energy profile of the entire reaction pathway. This would provide detailed insights into the reactivity of the compound and help in designing new synthetic routes.

Exploration of Advanced Research Applications and Potential Functional Roles

Utilization as Precursors in Advanced Organic Synthesis

Chlorinated nitroaromatic compounds are recognized as valuable building blocks in the synthesis of diverse and complex molecules, including heterocyclic compounds. researchgate.net Their utility stems from the reactivity conferred by the nitro and chloro substituents, which can be manipulated through various chemical transformations.

Role in the Synthesis of Heterocyclic Frameworks

Currently, there is a lack of specific published examples detailing the use of 4-Chloro-2-nitrophenyl methyl sulfone as a direct precursor for the synthesis of heterocyclic frameworks. In principle, the activated chlorine atom and the nitro group could serve as handles for cyclization reactions, but dedicated studies for this compound are not prominent.

Development of Novel Organosulfur Compounds

While this compound is itself an organosulfur compound, its role as a starting material for the development of other, more complex organosulfur molecules is not well-documented. Organosulfur compounds are a critical class of molecules in medicinal and materials chemistry, known for a wide range of biological and physical properties. jmchemsci.comnih.gov Research into the synthetic utility of this compound could potentially open new avenues for creating novel sulfone-containing derivatives.

Investigational Studies in Biological Systems (Mechanistic Aspects)

The biological activities of many nitroaromatic and sulfone-containing compounds have been investigated. However, specific mechanistic studies concerning this compound are not readily found in the scientific literature. Research on analogous compounds provides a framework for potential areas of investigation.

Assessment of Antimicrobial and Antifungal Potential

There are no specific studies assessing the antimicrobial or antifungal potential of this compound. However, a structurally related compound, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, has been investigated for its antifungal properties. This related sulfone was shown to have a minimal fungicidal concentration (MFC) of 0.25 μg/mL against Candida albicans in in vitro studies. nih.gov

Studies on Pathogenicity and Virulence Modulation in Model Organisms

Research into how this compound might modulate pathogenicity and virulence is absent from the literature. Studies on the related compound, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, have been conducted using the Galleria mellonella (greater wax moth larva) model organism to assess its effect on Candida albicans infections. nih.govnih.gov In this model, treatment with the related sulfone reduced the pathogenicity of C. albicans. nih.govresearchgate.net Larvae treated with 0.01 mg/kg of this compound 30 minutes before infection showed a 90-100% survival rate. nih.govnih.gov These findings suggest that sulfone derivatives can interfere with fungal virulence, though this has not been demonstrated for this compound itself.

Research into Gene Expression Alterations in Host-Pathogen Interactions

Specific research into gene expression changes caused by this compound during host-pathogen interactions has not been published. In the context of the related compound, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, its interaction with C. albicans in the G. mellonella model was shown to alter gene expression. nih.govnih.gov Specifically, the expression of the KEX2 gene in C. albicans was down-regulated following treatment with the compound. nih.govnih.gov The KEX2 gene is involved in the processing of proproteins and is linked to virulence.

Applications in Polymer and Advanced Material Science

The unique molecular structure of this compound, featuring a sulfone group, a nitro group, and a chlorine atom on an aromatic ring, suggests its potential as a building block or modifying agent in the synthesis of advanced polymers. Polysulfones, a class of high-performance thermoplastics, are particularly relevant in this context due to their inherent thermal stability, mechanical strength, and chemical resistance.

Polysulfones are typically synthesized through the nucleophilic aromatic substitution reaction between a dihalide monomer, most commonly 4,4′-dichlorodiphenyl sulfone, and a bisphenol. wikipedia.orgnih.gov While direct polymerization of this compound into a homopolymer is not a standard route for creating commercially significant polysulfones, its structure lends itself to potential applications in creating functionalized polysulfones with tailored properties. routledge.comnih.gov

The presence of the nitro group offers a reactive site that can be chemically modified. For instance, the reduction of the nitro group to an amine is a well-established chemical transformation. nih.gov An amino-functionalized derivative of this compound could serve as a novel monomer or co-monomer in polycondensation reactions. The introduction of such a functionalized monomer could lead to polysulfones with enhanced properties, such as improved solubility, altered surface characteristics, and the ability to be cross-linked or further functionalized. researchgate.net

Moreover, the incorporation of monomers with pendant functional groups is a known strategy to modify the properties of polysulfones for specific applications, including membranes for separation processes and biomedical devices. researchgate.netnih.gov For example, the introduction of amine-functionalized graphene oxide into polysulfone membranes has been shown to significantly enhance their hydrophilicity, porosity, and mechanical properties. mdpi.com A monomer derived from this compound could potentially offer a route to introduce specific functionalities directly into the polymer backbone.

Research into the synthesis of poly(azomethine-sulfone)s has demonstrated the incorporation of nitro groups within the polymer structure, indicating the feasibility of including such functionalities in sulfone-containing polymers. nih.gov Furthermore, a Russian patent describes the preparation of bis(4-chloro-3-nitrophenyl)sulfone as a component for the synthesis of heat-resistant polymers like polysulfones, highlighting the relevance of chloro-nitro substituted sulfones in this field. google.com

While direct, documented evidence of the use of this compound in the synthesis of polysulfone-based materials is not prevalent in readily available literature, its chemical structure strongly suggests its potential as a precursor for creating functionalized monomers to produce polysulfones with enhanced and specialized properties.

Environmental Remediation Research of Related Compounds

Nitroaromatic compounds, including nitrochlorophenol derivatives, are recognized as significant environmental pollutants due to their widespread use in various industries and their persistence and toxicity in the environment. nih.gov Consequently, extensive research has been conducted on methods for their removal from soil and water.

The remediation of environments contaminated with nitrochlorophenol derivatives is a critical area of research. mdpi.comfao.orgmdpi.com Various physical, chemical, and biological methods have been investigated for the decontamination of water and soil containing these compounds. mdpi.comresearchgate.netresearchgate.net

Adsorption Techniques:

Adsorption is a widely studied method for the removal of organic pollutants from aqueous solutions due to its simplicity and efficiency. nih.gov Research has explored the use of various adsorbent materials for the removal of chlorophenols and nitrophenols.

Functionalized Activated Carbon: Activated carbon modified with amine groups has shown high efficiency in removing 4-chlorophenol (B41353) from water. The amine groups enhance the adsorption capacity through interactions with the phenol (B47542) molecules. researchgate.net

Graphene-based Materials: Graphene and its functionalized derivatives have been investigated as adsorbents for nitrophenols. Theoretical calculations suggest that functionalized graphene can exhibit strong adsorption capabilities for these compounds. chemmethod.com

Modified Halloysite (B83129) Nanotubes: Halloysite nanotubes modified with surfactants have been used for the adsorption of phenol and various chlorophenols from aqueous media. researchgate.net

The effectiveness of different adsorbents for the removal of related phenolic compounds is summarized in the table below.

AdsorbentTarget PollutantMaximum Adsorption Capacity (mg/g)Optimal Conditions
Amine-functionalized activated carbon4-Chlorophenol316.1pH 3, Adsorbent dose 0.55 g/L, Contact time 35 min
HDTMA-modified halloysite nanotubes2,4-DichlorophenolNot specifiedNot specified
Graphenep-NitrophenolHigh affinityNot specified

Decontamination Technologies:

Beyond adsorption, several other technologies are being explored for the degradation and removal of nitrochlorophenol derivatives.

Biological Treatment: Bioremediation utilizes microorganisms to break down recalcitrant compounds. Bacteria capable of degrading nitroaromatic compounds have been identified and studied for their potential in treating contaminated wastewater. mdpi.comresearchgate.net This method is considered cost-effective and environmentally friendly.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals to oxidize and degrade organic pollutants. These methods can be effective but may also lead to the formation of other hazardous byproducts if not carefully controlled. researchgate.net

Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants in soil and water. The partnership between plants and rhizospheric bacteria can enhance the remediation process for organic pollutants. nih.govresearchgate.net

The selection of a particular remediation strategy depends on various factors, including the concentration and type of pollutant, the environmental matrix (soil or water), and cost-effectiveness. fao.orgwitpress.com

Q & A

Q. Methodological Notes

  • Contradiction Analysis: Conflicting biological data may arise from impurities; always validate purity via HPLC (>98%) before assays .
  • Experimental Design: For hypoxia studies, use controlled oxygen chambers (1–5% O2_2) to replicate tumor microenvironments when testing sulfone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.